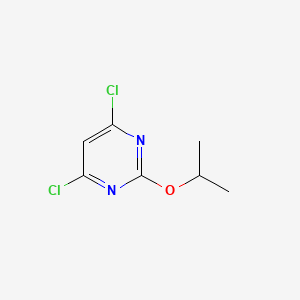

4,6-Dichloro-2-isopropoxypyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

1026787-90-5 |

|---|---|

Molecular Formula |

C7H8Cl2N2O |

Molecular Weight |

207.05 g/mol |

IUPAC Name |

4,6-dichloro-2-propan-2-yloxypyrimidine |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(2)12-7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |

InChI Key |

RPDPXJQVOKRAAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=CC(=N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dichloro 2 Isopropoxypyrimidine

Historical and Contemporary Approaches to Halogenated Pyrimidines Synthesis

The generation of halogenated pyrimidines is a cornerstone of heterocyclic chemistry, with applications spanning pharmaceuticals and agrochemicals. The reactivity of the pyrimidine (B1678525) ring is significantly influenced by its substituents, and the introduction of halogen atoms, particularly chlorine, provides a versatile handle for further functionalization.

Chlorination Reactions of Pyrimidine Precursors

Historically, the synthesis of chloropyrimidines has been achieved through the chlorination of pyrimidine precursors, often starting from readily available materials. A common strategy involves the direct chlorination of pyrimidine derivatives. For instance, the conversion of barbituric acid to 2,4,6-trichloropyrimidine (B138864), followed by reduction, was an early method for preparing the parent pyrimidine ring. wikipedia.org

Modern approaches often utilize more direct and efficient chlorinating agents. One prevalent method involves the reaction of a pyrimidine precursor with a mixture of phosphorus trichloride (B1173362) and an amine in a suitable solvent like xylene. chemicalbook.com Another widely used and potent chlorinating agent is phosphorus oxychloride (POCl3), which can effectively convert hydroxypyrimidines to their corresponding chloro derivatives. google.comchemicalbook.com The use of thionyl chloride (SOCl2) in the presence of a catalyst also represents a viable route for the chlorination of dihydroxypyrimidines, offering high yields. chemicalbook.com

The reaction conditions for these chlorination reactions are critical and can influence the yield and purity of the final product. For example, the reaction temperature and the choice of solvent can significantly impact the outcome. chemicalbook.com

Conversion of Hydroxy- to Chloro-Pyrimidine Moieties

A fundamental transformation in the synthesis of halogenated pyrimidines is the conversion of a hydroxy group (or its tautomeric keto form) to a chloro group. This is typically accomplished using strong chlorinating agents. Phosphorus oxychloride (POCl3) is a classic and effective reagent for this purpose, often used in the presence of a base such as N,N-dimethylaniline to improve yields. google.comgoogle.com The reaction proceeds by converting the hydroxypyrimidine into a more reactive intermediate that is then displaced by a chloride ion.

The general process involves heating the hydroxypyrimidine with an excess of phosphorus oxychloride, sometimes in the presence of an amine or amine hydrochloride. google.com After the reaction, the excess POCl3 is typically removed by distillation. google.com The resulting mixture can then be worked up by pouring it into ice-water and extracting the chloropyrimidine. google.com

A variation of this method involves using a hydroxypyrimidine sodium salt, which reacts with a chlorinating agent to produce the chloropyrimidine compound with yields reported to be greater than 90%. google.com Another approach utilizes thionyl chloride in acetonitrile (B52724), which upon reaction with a dihydroxypyrimidine and subsequent workup, can yield the dichlorinated product in high purity. chemicalbook.com

Introduction of the Isopropoxy Group via Alkoxylation Reactions

The introduction of an alkoxy group, such as an isopropoxy group, onto the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution reaction where an alkoxide displaces a leaving group, usually a halogen, on the pyrimidine ring.

Selective Etherification of Pyrimidine Scaffolds

The selective etherification of a pyrimidine scaffold requires careful control of reaction conditions to ensure that the alkoxy group is introduced at the desired position. In the case of dichloropyrimidines, the two chlorine atoms can exhibit different reactivities, allowing for selective substitution.

A common method for introducing an alkoxy group is to react the dichloropyrimidine with the corresponding alcohol in the presence of a base. For instance, the displacement of chloride ions on a pyrimidine ring by a benzyloxy group has been achieved using benzyl (B1604629) alcohol and sodium hydride. arkat-usa.org This principle can be extended to the introduction of an isopropoxy group using isopropanol (B130326) and a suitable base.

The choice of base and solvent can significantly influence the selectivity and efficiency of the reaction. For example, the use of a hindered base can help to control the regioselectivity of the alkoxylation.

Optimization of Alkoxylation Conditions for Stereospecificity and Yield

Optimizing the conditions for alkoxylation is essential to maximize the yield of the desired product and to control stereospecificity where applicable. Factors such as reaction temperature, reaction time, and the nature of the base and solvent all play a critical role.

In the context of synthesizing analogs of the antimalarial drug P218, the C-6 metalation of 2,4-dichloro-5-alkoxy pyrimidines has been explored. nih.gov This indicates that the presence of an alkoxy group can influence subsequent functionalization of the pyrimidine ring. While this specific example deals with a different substitution pattern, the principles of controlling reactivity through the choice of reagents and conditions are broadly applicable.

The yield of the alkoxylation reaction can be influenced by the stoichiometry of the reactants. Using an excess of the alcohol or the base can help to drive the reaction to completion. However, this must be balanced against the potential for side reactions.

Multi-Step Synthesis Strategies for 4,6-Dichloro-2-isopropoxypyrimidine

The synthesis of this compound is inherently a multi-step process that combines the key transformations of chlorination and alkoxylation. A logical synthetic route would involve the initial synthesis of a suitable dichlorinated pyrimidine precursor, followed by the selective introduction of the isopropoxy group.

A plausible synthetic pathway could start with the synthesis of 4,6-dihydroxypyrimidine (B14393). This can be achieved through the cyclization of diethyl malonate with formamide (B127407) in the presence of a base like sodium ethoxide. google.com The resulting 4,6-dihydroxypyrimidine can then be chlorinated using a reagent such as phosphorus oxychloride or thionyl chloride to yield 4,6-dichloropyrimidine (B16783). chemicalbook.comgoogle.com

The final step would involve the selective nucleophilic substitution of one of the chlorine atoms with an isopropoxy group. This would be achieved by reacting 4,6-dichloropyrimidine with isopropanol in the presence of a suitable base. The regioselectivity of this reaction would be a critical factor to control, as substitution could potentially occur at either the 4- or 6-position. The inherent reactivity differences between the two chloro-substituents, or the use of specific reaction conditions, would be key to directing the isopropoxide to the desired 2-position, although the provided outline focuses on the 4,6-dichloro isomer. It is important to note that the provided outline specifies the final product as this compound, which implies that the starting pyrimidine scaffold would need to be appropriately substituted to allow for the final desired structure. A more direct route to the target compound would likely start from a precursor that already contains a group at the 2-position that can be converted to an isopropoxy group, or a precursor that allows for the selective introduction of the isopropoxy group at the 2-position of a dichlorinated pyrimidine.

For example, starting with 2-thiobarbituric acid, one could potentially synthesize 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org Subsequent oxidation of the methylthio group to a more reactive sulfone, followed by displacement with isopropoxide, could be a viable strategy. arkat-usa.org This highlights the importance of strategic precursor selection in designing an efficient multi-step synthesis.

The development of multi-step synthesis routes in a continuous flow system is also a modern approach that can offer advantages in terms of efficiency and safety. mit.edu Such a system could potentially be applied to the synthesis of this compound, allowing for the sequential execution of the necessary chlorination and alkoxylation steps.

Development and Refinement of Reaction Pathways

The most prevalent and logical pathway to this compound commences with a more halogenated pyrimidine precursor, typically 2,4,6-trichloropyrimidine. This approach leverages the differential reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr).

The synthesis of the 2,4,6-trichloropyrimidine starting material itself is well-established, commonly prepared from barbituric acid through reaction with phosphorus oxychloride, often in the presence of a catalyst. google.comnih.gov Processes have been developed to achieve high yields, with some methods reporting up to 94% of theory. google.com

The critical step in the synthesis of the target compound is the regioselective substitution of one chlorine atom on the 2,4,6-trichloropyrimidine ring with an isopropoxy group. The reactivity of the chloro-substituents on the pyrimidine ring generally follows the order 4 > 2 > 6 for nucleophilic displacement. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can significantly influence this selectivity. koreascience.krresearchgate.netnih.gov

The reaction typically involves treating 2,4,6-trichloropyrimidine with a source of isopropoxide, such as sodium isopropoxide, in a suitable solvent. While substitution at the 4-position is often favored, careful control of the reaction parameters is crucial to direct the substitution to the 2-position to yield the desired this compound. Research into the amination of 2,4-dichloropyrimidines has shown that the use of tertiary amine nucleophiles can favor C-2 selectivity. nih.gov This suggests that the choice of base and the specific nature of the isopropoxide source could play a pivotal role in achieving the desired regioselectivity.

An alternative, though less direct, route could involve the initial synthesis of 4,6-dichloropyrimidine. This intermediate is commonly synthesized by the chlorination of 4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride or thionyl chloride. Subsequently, a method would be required to introduce the isopropoxy group at the 2-position, which would likely involve a more complex multi-step process.

| Starting Material | Reagents | Key Transformation | Product |

| 2,4,6-Trichloropyrimidine | Sodium isopropoxide, Isopropanol | Regioselective nucleophilic aromatic substitution | This compound |

| Barbituric acid | Phosphorus oxychloride, Catalyst | Chlorination | 2,4,6-Trichloropyrimidine |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride / Thionyl chloride | Chlorination | 4,6-Dichloropyrimidine |

Process Intensification and Scale-Up Considerations

For the industrial production of this compound, process intensification and efficient scale-up are paramount. The synthesis of the precursor, 2,4,6-trichloropyrimidine, has been optimized for large-scale production, with methods designed to be technically simple and produce high-purity products. google.com

The key SNAr reaction for the introduction of the isopropoxy group presents challenges for scale-up, primarily concerning regioselectivity and the handling of reactive intermediates like sodium isopropoxide. Continuous flow reactors offer a potential solution for process intensification. They provide superior control over reaction parameters such as temperature, pressure, and mixing, which can enhance selectivity and safety. The small reactor volumes in continuous flow systems also minimize the risks associated with handling highly reactive or hazardous materials.

Microwave-assisted synthesis is another technology that can contribute to process intensification. acs.org It can significantly reduce reaction times and potentially improve yields and selectivity by providing rapid and uniform heating. acs.org

The choice of solvent is also a critical consideration for scale-up. While polar aprotic solvents are often used for SNAr reactions, their toxicity and environmental impact are concerns. The development of processes using greener solvents is an active area of research.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve process safety and efficiency.

Atom Economy and Reaction Efficiency

Maximizing reaction efficiency by optimizing reaction conditions to achieve high yields and selectivity is a key aspect of green chemistry. This reduces the formation of byproducts and simplifies purification processes, leading to less waste.

Solvent Selection and Waste Minimization

Solvent selection is a critical factor in the environmental footprint of a chemical process. Traditional polar aprotic solvents used in SNAr reactions, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), have toxicity concerns. Research is focused on finding greener alternatives. youtube.com Water, ionic liquids, and bio-derived solvents are being explored as potential replacements. youtube.com For instance, microwave-assisted synthesis in combination with greener solvents like lactic acid has been shown to be effective for the synthesis of pyrimidine scaffolds. acs.org

Waste minimization is a core principle of green chemistry. nih.govosti.gov This can be achieved through several strategies:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste.

Byproduct Valorization: Finding applications for byproducts can turn a waste stream into a valuable resource.

Reactivity and Mechanistic Studies of 4,6 Dichloro 2 Isopropoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4,6-Dichloro-2-isopropoxypyrimidine

The electron-deficient nature of the pyrimidine (B1678525) ring, a consequence of the presence of two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. In this compound, the two chlorine atoms at the C-4 and C-6 positions serve as excellent leaving groups, making SNAr reactions a primary pathway for its functionalization.

Regioselectivity and Chemoselectivity of Halogen Displacement (C-4 vs. C-6 vs. C-2)

The core of understanding the reactivity of this compound lies in predicting which of the two chlorine atoms will be preferentially substituted by a given nucleophile. The isopropoxy group at the C-2 position is generally stable under typical SNAr conditions and does not act as a leaving group. Therefore, the competition for substitution is primarily between the C-4 and C-6 positions.

In symmetrically substituted 4,6-dichloropyrimidines, the C-4 and C-6 positions are electronically equivalent. proquest.com However, the introduction of a substituent at the C-2 position, such as the isopropoxy group, can subtly influence the electronic environment and steric accessibility of these sites. Generally, in 2,4-dichloropyrimidines, nucleophilic attack is favored at the C-4 position. wuxiapptec.com This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, creating partial positive charges on the carbon atoms, particularly at the C-2, C-4, and C-6 positions. This electron deficiency is the driving force for nucleophilic attack. The isopropoxy group at the C-2 position is an electron-donating group through resonance, which can modulate the electrophilicity of the C-4 and C-6 positions. While it donates electron density to the ring, the primary electronic activation for SNAr still comes from the ring nitrogens. Computational studies on related 2,4-dichloropyrimidines with electron-donating groups at the C-6 position have shown that such groups can direct substitution to the C-2 position. wuxiapptec.com In the case of this compound, the electron-donating isopropoxy group at C-2 would be expected to slightly decrease the electrophilicity of the adjacent C-4 and C-6 positions, but they remain the most activated sites for nucleophilic attack due to the presence of the chlorine leaving groups. The inherent preference for attack at the C-4/C-6 positions in dichloropyrimidines generally holds.

The isopropoxy group, being bulkier than a hydrogen atom, can exert steric hindrance that influences the approach of a nucleophile. libretexts.orgreddit.com This steric effect can play a significant role in the regioselectivity of the reaction, especially with bulky nucleophiles. The isopropoxy group at C-2 can partially shield the adjacent C-4 and C-6 positions. However, since both positions are sterically influenced to a similar degree by the C-2 substituent, the steric differentiation between C-4 and C-6 is minimal. The primary determinant of regioselectivity in many cases remains the electronic preference for attack at these positions. For SN2 reactions, increased steric hindrance around the electrophilic carbon significantly diminishes the reaction rate. libretexts.org

Reactivity with Diverse Nucleophiles

The outcome of the SNAr reaction on this compound is highly dependent on the nature of the nucleophile. Different classes of nucleophiles exhibit distinct reactivity and selectivity profiles.

The reaction of this compound with primary and secondary amines is a common method for introducing nitrogen-containing substituents. Generally, these reactions proceed with high regioselectivity, favoring substitution at the C-4 position. This is consistent with the general reactivity patterns observed for 2,4-disubstituted pyrimidines. wuxiapptec.com The reaction of symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives with various amines has been shown to proceed efficiently. proquest.com

Table 1: Representative Reactions with Amine Nucleophiles

| Nucleophile | Product | Observations | Reference |

|---|---|---|---|

| Ammonia (B1221849) | 4-Amino-6-chloro-2-isopropoxypyrimidine | Selective monosubstitution at the C-4 position is expected. | wuxiapptec.com |

| Primary Amines (e.g., alkylamines) | 4-Alkylamino-6-chloro-2-isopropoxypyrimidine | Generally high selectivity for the C-4 position. | proquest.com |

| Secondary Amines (e.g., dialkylamines) | 4-Dialkylamino-6-chloro-2-isopropoxypyrimidine | High selectivity for the C-4 position is typical. | proquest.com |

This table is illustrative and based on the expected reactivity from analogous systems. Specific experimental data for this compound was not available in the cited literature.

Alkoxides and phenoxides are strong nucleophiles that readily displace the chlorine atoms of this compound. The reaction with sodium methoxide (B1231860), for instance, is expected to yield the corresponding methoxy-substituted pyrimidine. In reactions of 2-MeSO2-4-chloropyrimidine, alkoxides have been shown to selectively attack the C-2 position. wuxiapptec.com However, in the absence of such a strongly activating group at C-2, and with two equivalent leaving groups at C-4 and C-6, monosubstitution is the likely outcome under controlled conditions.

Table 2: Representative Reactions with Alkoxide and Phenoxide Nucleophiles

| Nucleophile | Product | Observations |

|---|---|---|

| Sodium Methoxide | 4-Chloro-6-methoxy-2-isopropoxypyrimidine | Monosubstitution is the anticipated primary product under stoichiometric control. |

This table is illustrative and based on general principles of SNAr on dichloropyrimidines. Specific experimental data for this compound was not available in the cited literature.

Sulfur-Containing Nucleophiles

The reaction of this compound with sulfur-containing nucleophiles typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrimidine ring and the two nitrogen atoms facilitates the displacement of the chloride ions by sulfur nucleophiles such as thiols and thiolates.

The nucleophilicity of sulfur compounds is significantly greater than that of their oxygen analogues, making thiolate anions excellent nucleophiles for SNAr reactions with halo-pyrimidines. msu.edulibretexts.org In the case of this compound, the reaction with a sulfur nucleophile can lead to mono- or di-substituted products depending on the stoichiometry and reaction conditions. Generally, the chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C6 position due to the electronic influence of the ring nitrogens.

For instance, the reaction with a sulfinate salt can lead to the formation of a sulfone. In a specific example, this compound reacts with sodium p-toluenesulfinate to yield 4-chloro-2-isopropoxy-6-(tosyl)pyrimidine. This transformation highlights the displacement of one of the chloro groups by the sulfinate nucleophile.

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.gov

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are widely employed to mediate the coupling of this compound with various partners. researchgate.net The Suzuki-Miyaura, Heck, and Sonogashira reactions enable the introduction of aryl, vinyl, and alkynyl groups, respectively, onto the pyrimidine core. wikipedia.orgwikipedia.orgmdpi.com

Suzuki-Miyaura Reaction: This reaction involves the coupling of the dichloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net These reactions can be performed stepwise, taking advantage of the differential reactivity of the two chlorine atoms to synthesize unsymmetrically substituted pyrimidines. nih.gov For dichloropyrimidines, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the dichloropyrimidine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.netlibretexts.org

Sonogashira Reaction: This coupling reaction introduces an alkynyl substituent by reacting the dichloropyrimidine with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For related dichlorinated heterocycles like 4,6-dichloro-2-pyrone, Sonogashira coupling shows high regioselectivity, favoring reaction at the 6-position. nih.gov

Reactivity of C-Cl Bonds in Transmetalation Steps

In cross-coupling reactions of dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is typically more reactive. nih.govresearchgate.net For 4,6-dichloropyrimidines, the C4 and C6 positions are electronically distinct. The C4 position is generally considered more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst, which is the initial step in the catalytic cycle. acs.orgyoutube.com This intrinsic reactivity difference allows for regioselective mono-substitution under controlled conditions.

Catalyst Systems and Ligand Effects

The choice of catalyst and ligand is crucial for controlling the activity and selectivity of palladium-catalyzed cross-coupling reactions. enscm.frscite.ai

Catalysts: Common palladium sources include Pd(PPh₃)₄, PdCl₂, and Pd(OAc)₂. wikipedia.orgnih.gov These are often used to generate the active Pd(0) species in situ.

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bidentate phosphines like dppf, are frequently used. researchgate.netlibretexts.org More recently, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote unconventional selectivity. For example, bulky NHC ligands can reverse the typical site-selectivity in dichlorinated heterocycles, favoring reaction at the position distal to the nitrogen atom. nih.govresearchgate.net The use of bulky ligands can create coordinatively unsaturated palladium complexes that are highly active. researchgate.net Ligand choice can also be critical for achieving reactions at lower temperatures and with lower catalyst loadings. enscm.fryoutube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-6-chloro-2-isopropoxypyrimidine | nih.govresearchgate.net |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | 4-Alkenyl-6-chloro-2-isopropoxypyrimidine | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-6-chloro-2-isopropoxypyrimidine | wikipedia.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com Aromatic systems like benzene (B151609) readily undergo EAS reactions. However, the pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack. libretexts.org

While the 2-isopropoxy group is an electron-donating group, which would typically activate an aromatic ring towards EAS and direct substitution to the ortho and para positions, its effect is generally insufficient to overcome the strong deactivating effect of the pyrimidine core itself. youtube.com Therefore, electrophilic aromatic substitution is not a characteristic or synthetically useful reaction for this compound under standard conditions. The reactivity is dominated by nucleophilic substitution at the carbon atoms bearing the chlorine atoms.

Other Significant Transformation Reactions

Besides reactions with sulfur nucleophiles and cross-coupling reactions, this compound can undergo other important transformations. The primary pathway involves nucleophilic aromatic substitution (SNAr) with a variety of other nucleophiles.

Amination: Reaction with amines (primary or secondary) can displace one or both chlorine atoms to form aminopyrimidines. This is a common strategy for building more complex molecules, as the resulting amino-substituted pyrimidines are prevalent in medicinal chemistry.

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the chlorine atoms with alkoxy or hydroxyl groups, respectively. For example, reaction with sodium methoxide would yield 4-chloro-6-methoxy-2-isopropoxypyrimidine, which could be further functionalized.

These SNAr reactions, like those with sulfur nucleophiles, generally exhibit selectivity for the C4 position under kinetically controlled conditions, allowing for the sequential introduction of different functional groups at the C4 and C6 positions.

Redox Chemistry of the Pyrimidine Core

The redox chemistry of pyrimidines is a critical aspect of their biological function and synthetic utility. The electron-deficient nature of the pyrimidine ring, due to the presence of two electronegative nitrogen atoms, makes it susceptible to reduction.

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox processes of substituted pyrimidines. researchgate.net These studies help in understanding the electron transfer mechanisms and identifying the specific functional groups at which redox reactions occur. For instance, the electrochemical behavior of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives has been analyzed to assess the redox processes, which are influenced by the substituents on the pyrimidine core. researchgate.net

The electrochemical reduction of related 4-amino-6-chloropyrimidines has been shown to proceed via cross-coupling reactions in the presence of a nickel(II) catalyst and a sacrificial iron anode, highlighting the reactivity of the chloro-substituted positions under reductive conditions. nih.gov

Table 1: General Redox Characteristics of Substituted Pyrimidines

| Feature | Description | Relevant Findings |

| Susceptibility to Reduction | The electron-deficient pyrimidine ring is prone to reduction. | Electron-withdrawing substituents enhance this property. |

| Cyclic Voltammetry | A technique used to study the redox behavior of compounds. | Helps in determining reduction potentials and understanding reaction mechanisms. researchgate.net |

| Substituent Effects | The nature of substituents alters the redox potentials of the pyrimidine core. | Chloro groups are electron-withdrawing; alkoxy groups are electron-donating. |

Ring-Opening and Rearrangement Processes

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often facilitated by the presence of certain substituents and reaction conditions such as pH and temperature.

Ring-Opening Reactions:

Ring-opening of the pyrimidine nucleus can be initiated by nucleophilic attack, particularly at positions activated by electron-withdrawing groups. In the case of this compound, the C4 and C6 positions are highly electrophilic. Nucleophilic attack at these positions can lead to the formation of an intermediate that, under certain conditions, may undergo ring cleavage.

Studies on related pyrimidine systems have shown that ring transformations can occur, although they often require drastic conditions with weak nucleophiles or milder conditions with strong nucleophiles like the amide ion. wur.nl The initial step typically involves the addition of a nucleophile to an electrophilic carbon on the pyrimidine ring. wur.nl

Rearrangement Processes:

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, including pyrimidines. nih.govwikipedia.org This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms through a sequence of ring-opening and ring-closure steps. nih.gov The reaction can be catalyzed by acid, base, heat, or light. nih.gov

For a Dimroth-type rearrangement to occur with this compound, it would likely require initial transformation of the isopropoxy group or one of the chloro groups into a suitable exocyclic group that can participate in the rearrangement. The accepted mechanism involves protonation, ring opening to form an intermediate, tautomerization, and subsequent ring closure to yield the rearranged product. nih.govbeilstein-journals.org The presence of electron-withdrawing groups on the pyrimidine ring is known to facilitate the ring-opening step of the Dimroth rearrangement. nih.gov

While no specific studies on the Dimroth rearrangement of this compound were found, the general principles suggest that under appropriate conditions, particularly after modification of the substituents, such a rearrangement could be feasible.

Table 2: Ring-Opening and Rearrangement Reactions of Pyrimidines

| Reaction Type | Description | Key Factors |

| Ring-Opening | Cleavage of the pyrimidine ring, often initiated by nucleophilic attack. | Strength of the nucleophile, presence of electron-withdrawing groups, reaction conditions (pH, temperature). wur.nl |

| Dimroth Rearrangement | Isomerization involving the transposition of heteroatoms via ring-opening and closure. | Catalyzed by acid, base, heat, or light; influenced by substituents. nih.govwikipedia.org |

Functional Group Transformations of the Isopropoxy Group

The isopropoxy group at the C2 position of the pyrimidine ring is an ether linkage and can undergo transformations characteristic of aryl alkyl ethers. The primary reaction of this group is its cleavage.

Ether Cleavage:

The cleavage of the C-O bond of the isopropoxy group can be achieved under acidic conditions. This reaction is a nucleophilic substitution that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comlibretexts.org

For this compound, the cleavage would involve protonation of the ether oxygen by a strong acid (like HI or HBr), followed by nucleophilic attack of the conjugate base (I⁻ or Br⁻) on the isopropyl group. masterorganicchemistry.commasterorganicchemistry.com This would result in the formation of 4,6-dichloro-2-hydroxypyrimidine (which would likely exist in its more stable tautomeric form, 4,6-dichloropyrimidin-2(1H)-one) and isopropyl halide. Given that the isopropyl group can form a relatively stable secondary carbocation, an SN1 pathway is also possible, though an SN2 mechanism is generally favored for the cleavage of ethers with primary and secondary alkyl groups. libretexts.org

Base-catalyzed hydrolysis of the isopropoxy group is also a possibility, though generally, ether linkages are more resistant to basic cleavage unless activated by adjacent electron-withdrawing groups. The electron-deficient nature of the pyrimidine ring could potentially facilitate nucleophilic attack by a hydroxide (B78521) ion at the C2 position, leading to the displacement of the isopropoxide anion.

Table 3: Functional Group Transformations of the Isopropoxy Group

| Transformation | Reagents and Conditions | Products | Mechanism |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HI, HBr) | 4,6-dichloro-2-hydroxypyrimidine and isopropyl halide | SN1 or SN2 masterorganicchemistry.comlibretexts.org |

| Base-Catalyzed Hydrolysis | Strong bases (e.g., NaOH, KOH) | 4,6-dichloro-2-hydroxypyrimidine and isopropanol (B130326) | Nucleophilic Aromatic Substitution |

Applications of 4,6 Dichloro 2 Isopropoxypyrimidine As a Synthetic Intermediate

Construction of Highly Substituted Pyrimidine (B1678525) Derivatives

The dichlorinated pyrimidine scaffold is a cornerstone for generating libraries of substituted pyrimidines. The differential reactivity of the chlorine atoms, influenced by electronic and steric factors, can be exploited to achieve selective functionalization, leading to a diverse range of mono-, di-, and trisubstituted products.

Synthesis of Mono-, Di-, and Tri-substituted Pyrimidines

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the stepwise introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a wide range of substituted pyrimidines. The synthesis of unsymmetrical 4,6-diaminopyrimidines, for instance, can be challenging due to the formation of multiple by-products, necessitating careful optimization of reaction conditions, often involving palladium catalysis to achieve acceptable yields. nih.gov

Research on related dichloropyrimidine compounds establishes the principles for this synthetic strategy. For example, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrate that chemoselectivity can be achieved by carefully choosing the nucleophile and reaction conditions. researchgate.net In the presence of weak bases, anilines and secondary aliphatic amines can selectively displace one of the chlorine atoms, while deprotonated anilines tend to displace the sulfone group. researchgate.net Similarly, starting from 4,6-dichloro-2-(methylthio)pyrimidine, the two chloro groups can be displaced by benzyloxy groups, followed by further modifications at other positions on the ring to create tri-substituted derivatives. arkat-usa.org

These principles are broadly applicable to 4,6-dichloro-2-isopropoxypyrimidine, allowing chemists to synthetically elaborate the core structure. By controlling stoichiometry and reaction conditions, it is possible to first replace one chlorine atom and then the other with a different nucleophile, leading to asymmetrically substituted pyrimidines.

Table 1: Synthetic Strategies for Substitution on Dichloropyrimidine Cores

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 4,6-Dichloropyrimidine (B16783) | Adamantane-containing amines, Pd(dba)₂, Ligand (e.g., BINAP) | Mono- and Diaminopyrimidines | nih.gov |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyl (B1604629) alcohol, NaH | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (Disubstitution) | arkat-usa.org |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines, weak base | C4-monosubstituted aminopyrimidine | researchgate.net |

Derivatization for Structure-Activity Relationship (SAR) Studies

The synthetic flexibility of this compound makes it an ideal scaffold for generating compound libraries for Structure-Activity Relationship (SAR) studies. SAR is a critical process in drug discovery where systematic structural modifications of a hit compound are made to identify the key molecular features (the pharmacophore) responsible for its biological activity and to optimize properties like potency and selectivity.

By using the substitution reactions described previously, medicinal chemists can create a series of analogues where the groups at the 4- and 6-positions are varied. These libraries are then screened in biological assays. For example, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were synthesized and evaluated for their ability to inhibit nitric oxide production, revealing how different substituents at the C5 position modulate this activity. nih.gov In another example, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for anticancer activity, with some compounds showing cytotoxicity comparable to the drug cisplatin. nih.gov The optimization of a pyridazinone series for selectivity towards the thyroid hormone receptor β (THR-β) over the α subtype is another classic example of an SAR study that led to a clinical trial candidate. nih.gov

These studies underscore the value of intermediates like this compound. They provide a reliable and versatile platform for the divergent synthesis of analogues, which is essential for mapping the SAR of a chemical series and advancing drug discovery programs.

Table 2: Examples of Pyrimidine Derivatives in Biological Studies

| Compound Series | Biological Target/Assay | Key Finding | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Anticancer (MDA-MB-231, MCF-7, etc.), COX-2 Inhibition | Compound 10b showed high cytotoxic activity (IC₅₀ values 5.5-11 µg/ml). | nih.gov |

| Pyrazolo[3,4-d]pyrimidines & fused derivatives | CDK2 Inhibition | Designed compounds act as bioisosteres of purine (B94841) to inhibit CDK2. | rsc.org |

| 5-Substituted 2-amino-4,6-dichloropyrimidines | Immune-activated nitric oxide production | Compounds showed varying inhibitory effects based on C5 substitution. | nih.gov |

Precursor for Fused Heterocyclic Systems

Beyond simple substitution, the chlorine atoms on this compound can participate in cyclization reactions with bifunctional nucleophiles to construct fused heterocyclic systems. This opens access to a broader range of chemical space and novel molecular frameworks.

Formation of Pyrimido-Fused Ring Systems

The dichloropyrimidine core can serve as a precursor for building larger, fused ring systems containing the pyrimidine motif. For example, chloropyrimidine derivatives can react with reagents such as sodium azide (B81097) or thiourea (B124793) to yield fused heterocycles. researchgate.net These reactions typically involve an initial nucleophilic substitution of one chloro group, followed by an intramolecular cyclization where the second functional group of the reagent attacks the other chloro-substituted carbon, forming a new ring fused to the pyrimidine core. This strategy has been successfully employed to create tetrazolo[1,5-c]pyrimidines and pyrimido[2,1-b]pyrimidines. researchgate.net Such fused systems are of significant interest in medicinal chemistry due to their structural rigidity and unique biological profiles.

Synthesis of Pyrazolo[3,4-d]pyrimidines and Analogues

Pyrazolo[3,4-d]pyrimidines are a particularly important class of fused heterocycles, often considered bioisosteres of purines. rsc.org This scaffold is present in numerous compounds with significant biological activities, including kinase inhibitors used in oncology. mdpi.com The synthesis of this ring system can be readily achieved using dichloropyrimidine precursors. One common method involves reacting a 4,6-dichloropyrimidine derivative that also has a reactive group at the C5 position (like a formyl or cyano group) with a hydrazine (B178648) derivative. The hydrazine reacts with the C5 substituent and one of the chloro groups to form the fused pyrazole (B372694) ring.

Alternatively, the pyrazolo[3,4-d]pyrimidine core can be built by starting with a substituted pyrazole and constructing the pyrimidine ring onto it. For instance, aminopyrazole carboxylates or nitriles can be reacted with reagents like formamide (B127407) or urea (B33335) to form the fused pyrimidine ring. nih.gov Numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for potential antimicrobial and anticancer activities. nih.govnih.gov

Role in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex organic molecules, particularly natural products, is a major driver of innovation in synthetic chemistry. scripps.edu While building blocks like this compound are exceptionally valuable for creating libraries of compounds for drug discovery, their specific use as a key starting material in the reported total synthesis of a complex natural product is less common.

Total synthesis often prioritizes the construction of highly complex, stereochemically rich architectures from simpler, acyclic precursors. In contrast, the primary value of this compound lies in its utility as a pre-formed heterocyclic scaffold that can be readily and divergently functionalized. This makes it a powerful tool in approaches like "biology-oriented synthesis" (BIOS) or "divergent total synthesis," where the goal is not just to make a single complex target but to rapidly generate a collection of related, "natural product-like" molecules for biological screening. scripps.edursc.org

Therefore, while this compound may not feature prominently in classical, target-oriented total synthesis campaigns, its role is central to the broader interface between synthetic chemistry and drug discovery. It enables the efficient exploration of chemical space around a privileged heterocyclic core, a strategy that is complementary to the de novo synthesis of complex natural products and equally vital for the development of new therapeutics.

Strategic Application in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules. wikipedia.org The process involves deconstructing a target molecule into simpler, commercially available precursors through a series of hypothetical reverse-synthetic steps known as "disconnections." amazonaws.comyoutube.com Within this framework, this compound emerges as a key building block, or "synthon," for target molecules containing a 2-isopropoxy-4,6-disubstituted pyrimidine core.

The primary disconnections that lead back to this compound are at the C4 and C6 carbon-heteroatom bonds. For instance, in planning the synthesis of a target molecule containing a 4,6-diaminopyrimidine (B116622) moiety, a retrosynthetic approach would disconnect the carbon-nitrogen bonds, identifying the corresponding amines and the dichloropyrimidine as the precursor fragments.

Hypothetical Retrosynthetic Analysis:

This logical deconstruction simplifies a complex synthetic challenge into a straightforward reaction sequence: the sequential nucleophilic substitution of the two chlorine atoms on this compound. This strategic approach allows chemists to efficiently map out a viable synthetic route.

Scaffold for Novel Chemical Entities

In medicinal chemistry and materials science, a "scaffold" refers to a core molecular structure upon which various substituents are attached to create a library of new compounds with diverse properties. The this compound molecule is an exemplary scaffold for generating novel chemical entities. Its pyrimidine core is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.

The true value of this compound as a scaffold lies in its defined points of diversification. The two chlorine atoms at the C4 and C6 positions act as reactive handles for introducing a wide array of chemical groups via reactions like nucleophilic aromatic substitution. This allows for the systematic modification of the molecule's steric and electronic properties, which is a cornerstone of structure-activity relationship (SAR) studies in drug development.

For example, different amines can be introduced to create libraries of 4,6-diaminopyrimidine derivatives. This approach has been used to synthesize compounds with a range of biological activities. nih.gov Similarly, other nucleophiles can be employed to access different chemical spaces. The isopropoxy group at the C2 position also contributes to the scaffold's profile, influencing its solubility, metabolic stability, and interactions with biological targets.

The systematic exploration of substituents at the C4 and C6 positions can lead to the discovery of compounds with highly specific biological functions, such as enzyme inhibitors or receptor modulators. For instance, the general structure of many kinase inhibitors involves a heterocyclic core, like pyrimidine, that anchors the molecule in the ATP-binding site of the enzyme, with side chains extending to occupy adjacent pockets. The ability to easily modify the groups at the C4 and C6 positions of this compound makes it an ideal starting point for such discovery efforts.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |

| This compound | C₇H₈Cl₂N₂O | 207.06 | Solid | Not Available |

| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 | White Solid | 1780-26-3 |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | Liquid | 705-24-8 |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C₇H₉Cl₂N₃S | 238.14 | Solid | 145783-15-9 |

| 4,6-Dichloro-2-(pyridin-2-yl)pyrimidine | C₉H₅Cl₂N₃ | 226.06 | - | 10235-65-1 |

Data for this compound is calculated based on its structure as specific experimental data is not widely published. Data for analogues is sourced from publicly available chemical databases. sigmaaldrich.comchemicalbook.comnih.govsigmaaldrich.comamericanelements.com

Table 2: Examples of Reactions Utilizing the Dichloropyrimidine Scaffold

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | 4-Amino-6-chloropyrimidine derivatives | Nucleophilic Aromatic Substitution |

| 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride (SOCl₂) | 4,6-Dichloro-2-methylpyrimidine | Chlorination |

| 2,4-Dichloro-6-methylpyrimidine | 2-(Tributylstannyl)pyridine | 4-Methyl-2,6-di(pyridin-2-yl)pyrimidine | Double Cross-Coupling |

| 4,6-Dichloro-5-nitro-2-propylsulfanyl-pyrimidine | Hydrogen, Catalyst | 4,6-Dichloro-2-propylthiopyrimidine-5-amine | Nitro Group Reduction |

This table illustrates common transformations involving the dichloropyrimidine core, showcasing its versatility in synthesis. nih.govchemicalbook.comchemicalbook.comsigmaaldrich.com

Computational Chemistry in Understanding 4,6 Dichloro 2 Isopropoxypyrimidine Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of 4,6-dichloro-2-isopropoxypyrimidine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictates its reactivity.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Electrostatic Potential)

The electronic structure is key to understanding a molecule's reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. aimspress.com For this compound, the electron-donating nature of the isopropoxy group raises the energy of the HOMO, while the electron-withdrawing pyrimidine (B1678525) ring and chlorine atoms lower the energy of the LUMO.

Charge distribution analysis, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. researchgate.netsemanticscholar.org In this compound, the electronegative nitrogen and chlorine atoms pull electron density away from the carbon atoms of the pyrimidine ring. This creates a significant partial positive charge on the carbon atoms at positions 4 and 6, marking them as electrophilic sites susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. aimspress.com For this molecule, the MEP would show regions of negative potential (typically colored red) around the nitrogen atoms, indicating areas rich in electrons. Conversely, regions of positive potential (colored blue) would be concentrated around the carbon atoms bonded to the chlorine atoms, visually confirming them as the most likely sites for reaction with nucleophiles.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed using DFT at the B3LYP/6-311+G(d,p) level of theory.

| Property | Value | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest electron-donating orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicates moderate chemical stability and reactivity. |

| Mulliken Charge on C4 | +0.35 | Significant positive charge, indicating an electrophilic site. |

| Mulliken Charge on C6 | +0.38 | Significant positive charge, indicating a primary electrophilic site. |

Prediction of Reaction Sites and Regioselectivity

Quantum chemical calculations are instrumental in predicting the regioselectivity of reactions, particularly for nucleophilic aromatic substitution (SNAr) on the pyrimidine ring. rsc.org The primary reaction sites on this compound are the two carbon atoms bearing chlorine atoms (C4 and C6).

The distribution of the LUMO is a key predictor of where a nucleophile will attack. wuxiapptec.com For many dichloropyrimidines, the LUMO is predominantly located at the C4 and C6 positions. wuxiapptec.com The presence of the electron-donating isopropoxy group at the C2 position can subtly influence the relative sizes of the LUMO lobes at C4 and C6. Computational models predict that the attack will preferentially occur at the carbon atom with the larger LUMO lobe and more positive partial charge. Often, in such substituted pyrimidines, one position is slightly more favored than the other, though mixtures of products can occur if the energy differences are small. wuxiapptec.comresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

Beyond predicting where a reaction will occur, quantum chemistry can elucidate the entire reaction mechanism. For the SNAr reaction of this compound with a nucleophile, calculations can map the potential energy surface of the reaction pathway. This involves identifying and calculating the energies of all intermediates and, crucially, the transition states.

The reaction proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. Computational modeling can determine the structure and energy of the transition states leading to and from this intermediate for substitution at both the C4 and C6 positions. By comparing the activation energies (the energy of the transition states relative to the reactants), a clear prediction of the major product can be made. The pathway with the lower activation energy will be the kinetically favored one and will proceed at a faster rate.

Table 2: Calculated Relative Transition State Energies for Nucleophilic Attack (Illustrative Data)

| Reaction Site | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| Substitution at C4 | 16.5 | Minor Product |

| Substitution at C6 | 15.2 | Major Product |

Molecular Dynamics Simulations

While quantum mechanics is excellent for studying the electronics of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion and behavior over time, including conformational changes and interactions with its environment.

Conformational Analysis of the Isopropoxy Side Chain

The isopropoxy group attached to the pyrimidine ring is not static; it can rotate around the C-O bond. This flexibility can have significant steric consequences. MD simulations can explore the conformational landscape of this side chain to identify the most stable (lowest energy) arrangements and the energy barriers to rotation.

Solvent Effects and Their Impact on Reactivity

Reactions are typically carried out in a solvent, which can have a profound impact on reactivity. MD simulations and quantum chemical calculations using implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for these effects. mdpi.com

The solvent can influence the reaction rate and selectivity by preferentially stabilizing or destabilizing the reactants, intermediates, or transition states. For example, a polar solvent might stabilize the charged Meisenheimer intermediate and the polar transition states, thereby accelerating the SNAr reaction compared to a nonpolar solvent. MD simulations can explicitly model the arrangement of solvent molecules around the pyrimidine, providing a detailed picture of the solvation shell and its influence on the accessibility of the reactive sites. By calculating reaction pathways in the presence of different solvent models, chemists can predict how changing the reaction medium will affect the outcome. mdpi.com

In Silico Screening and Virtual Design of this compound Derivatives

In silico screening and virtual design are powerful computational techniques used to identify and optimize novel bioactive compounds. These methods allow for the rapid assessment of large libraries of virtual compounds, saving significant time and resources compared to traditional high-throughput screening. While specific in silico studies on this compound derivatives are not prominently documented, the general methodology is widely applied to other pyrimidine-based compounds.

The process typically involves:

Target Identification and Preparation: Identifying a biological target (e.g., an enzyme or receptor) and obtaining its three-dimensional structure, often from protein data banks.

Virtual Library Generation: Creating a virtual library of derivatives by modifying the core structure of this compound with various functional groups.

Molecular Docking: Simulating the binding of these virtual derivatives to the active site of the target protein to predict their binding affinity and orientation. nih.gov For example, molecular docking studies on other pyrimidine derivatives have successfully predicted their binding energies and interactions with target proteins. nih.gov

ADMET Prediction: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates using computational models.

Illustrative Data from a Hypothetical In Silico Screening of this compound Derivatives:

The following interactive table represents the type of data that would be generated from an in silico screening study. The data presented here is for illustrative purposes and not based on actual experimental results for this compound derivatives.

| Derivative | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (logS) |

| Derivative A | -8.5 | 2.1 | -3.2 |

| Derivative B | -7.9 | 2.5 | -3.8 |

| Derivative C | -9.1 | 1.8 | -2.9 |

| Derivative D | -8.2 | 2.3 | -3.5 |

Detailed Research Findings from Related Pyrimidine Derivatives:

Studies on related pyrimidine structures have demonstrated the utility of in silico screening. For instance, in the design of novel inhibitors, molecular docking has been used to identify key interactions between pyrimidine derivatives and the active sites of enzymes like human topoisomerase II beta. nih.gov These studies often reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity of the compounds. nih.gov

Machine Learning and AI in Pyrimidine Chemistry Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical research by enabling the analysis of vast datasets and the development of predictive models. In the context of pyrimidine chemistry, ML and AI are being applied to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. ML algorithms can be trained on datasets of known pyrimidine derivatives to build robust QSAR models that can predict the activity of new, untested compounds.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on large databases of chemical structures and their associated activities to generate novel pyrimidine derivatives that are predicted to be potent and selective.

Synthesis Prediction: AI tools can predict the most efficient synthetic routes for a target molecule, including this compound derivatives. This can significantly accelerate the synthesis and testing of new compounds.

Illustrative Data from a Hypothetical Machine Learning Model for Predicting the Activity of Pyrimidine Derivatives:

This interactive table illustrates the kind of predictive data that can be obtained from a machine learning model. The data is hypothetical and intended to demonstrate the application of such models.

| Derivative | Molecular Descriptors (Example) | Predicted Activity (IC50, µM) |

| Derivative E | [Descriptor Set 1] | 0.5 |

| Derivative F | [Descriptor Set 2] | 1.2 |

| Derivative G | [Descriptor Set 3] | 0.2 |

| Derivative H | [Descriptor Set 4] | 2.5 |

Detailed Research Findings in Pyrimidine Chemistry:

While specific ML models for this compound are not yet published, research on other pyrimidine classes has shown significant promise. For example, ML models have been successfully developed to predict the anti-proliferative activity of pyrimidine derivatives against cancer cell lines. These models use molecular descriptors to capture the structural features of the compounds and relate them to their biological effects. The predictive power of these models allows researchers to prioritize which novel derivatives to synthesize and test, thereby streamlining the drug discovery process.

Advanced Analytical Techniques for Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. chemicalbook.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, serves as the primary method for the initial structural verification of 4,6-dichloro-2-isopropoxypyrimidine.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the spectrum is expected to show three distinct signals corresponding to the isopropoxy and pyrimidine (B1678525) protons. The methine proton of the isopropoxy group would appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet. The lone proton on the pyrimidine ring (H-5) is expected to appear as a singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are anticipated: three for the pyrimidine ring carbons (C-2, C-4/C-6, and C-5) and two for the isopropoxy group carbons (methine and methyl). The chemical shifts are influenced by the electronegativity of adjacent atoms, particularly the chlorine, nitrogen, and oxygen atoms. sigmaaldrich.com

Below are the predicted NMR data for this compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.25 | Singlet (s) | Pyrimidine H-5 |

| 5.40 | Septet (sept) | Isopropoxy CH |

| 1.45 | Doublet (d) | Isopropoxy CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

|---|---|

| 168.0 | Pyrimidine C-2 |

| 161.5 | Pyrimidine C-4, C-6 |

| 118.0 | Pyrimidine C-5 |

| 73.0 | Isopropoxy CH |

| 21.5 | Isopropoxy CH₃ |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the precise connectivity of atoms. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nist.gov For this compound, a COSY spectrum would show a cross-peak connecting the methine (CH) proton signal with the methyl (CH₃) proton signals of the isopropoxy group, confirming this fragment's identity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. nmrdb.org An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the pyrimidine H-5 to C-5, the isopropoxy methine proton to its carbon, and the isopropoxy methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. nmrdb.org Key correlations for confirming the structure of this compound would include:

A correlation between the isopropoxy methine proton and the C-2 carbon of the pyrimidine ring, confirming the position of the ether linkage.

Correlations from the pyrimidine H-5 proton to the chlorinated carbons C-4 and C-6.

Correlations from the isopropoxy methyl protons to the isopropoxy methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide information about the molecule's conformation. For a relatively small and flexible molecule like this compound, NOESY could show through-space correlations within the isopropoxy group and between the isopropoxy protons and the H-5 proton of the pyrimidine ring.

In Situ NMR for Real-Time Reaction Monitoring

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. This method allows for the observation of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic and mechanistic insights. nih.gov

In the synthesis of this compound, which could be prepared from a precursor like 2,4,6-trichloropyrimidine (B138864) and sodium isopropoxide, in situ NMR could be employed to:

Track the consumption of the starting materials by monitoring the decrease in the intensity of their characteristic signals.

Observe the formation of the this compound product by the appearance and growth of its unique proton signals (e.g., the singlet for H-5 and the septet/doublet for the isopropoxy group).

Identify any transient intermediates or byproducts that may form during the reaction, offering a deeper understanding of the reaction mechanism.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. Techniques like Time-of-Flight (TOF) or Orbitrap MS can achieve mass accuracies in the low parts-per-million (ppm) range.

For this compound, HRMS would confirm its elemental composition (C₇H₈Cl₂N₂O). A crucial feature in the mass spectrum is the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms results in a characteristic cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio (approximately 9:6:1), providing strong evidence for the number of chlorine atoms in the molecule.

HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈Cl₂N₂O |

| Calculated Exact Mass ([M]⁺) | 206.0014 |

| Isotopic Peak ([M+2]⁺) | 208.00 |

| Isotopic Peak ([M+4]⁺) | 210.00 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the molecular ion of this compound ([M]⁺˙ at m/z 206) would be isolated and then fragmented by collision-induced dissociation (CID). Analysis of the resulting fragment ions helps to piece together the molecule's structure.

A plausible fragmentation pathway would likely involve initial cleavages around the isopropoxy substituent, which is a common fragmentation route for ethers.

Plausible Fragmentation Pathway for this compound

| m/z | Proposed Fragment | Plausible Loss from Precursor |

|---|---|---|

| 191 | [M - CH₃]⁺ | Loss of a methyl radical |

| 164 | [M - C₃H₆]⁺˙ | Loss of propene |

| 148 | [C₄H₂Cl₂N₂]⁺˙ | Loss of isopropanol (B130326) |

| 113 | [C₄H₂ClN₂]⁺ | Loss of isopropanol and Chlorine |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful hybrid technique for the purity assessment of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity. nih.gov In the analysis of pyrimidine derivatives, LC-MS is frequently employed to identify and quantify impurities, even at trace levels. researchgate.net

The process involves introducing a sample into an LC system, where it is separated on a chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the unequivocal identification of the main compound and any impurities present. For this compound, a reversed-phase LC method would typically be used, with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The mass spectrometer can be operated in various modes, such as full scan mode to detect all ions within a certain mass range, or selected ion monitoring (SIM) mode to specifically look for the molecular ion of this compound and any known impurities.

Table 1: Illustrative LC-MS Parameters for Purity Assessment of this compound

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase, 2.1 mm x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the compound. This spectrum acts as a molecular fingerprint, allowing for the identification of key structural features.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The C-Cl stretching vibrations of the two chlorine atoms on the pyrimidine ring would appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-O-C stretching of the isopropoxy group would be visible in the 1250-1000 cm⁻¹ region. Additionally, C-H stretching vibrations from the isopropyl group would be observed around 2980-2870 cm⁻¹, and the C=N stretching of the pyrimidine ring would appear in the 1600-1450 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (sp³ from isopropyl) | 2980 - 2870 |

| C=N stretch (pyrimidine ring) | 1600 - 1450 |

| C-O-C stretch (ether linkage) | 1250 - 1000 |

| C-Cl stretch | 800 - 600 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and quantification of this compound. In synthetic chemistry, HPLC is often used to monitor the progress of a reaction and to isolate the desired product from a complex reaction mixture. chemicalbook.comacs.org For quantification, HPLC with a suitable detector, such as a UV detector, can be used to determine the concentration of the compound with high accuracy and precision.

A typical HPLC method for this compound would involve a reversed-phase column and a mobile phase of acetonitrile and water. The retention time of the compound would be specific under defined conditions, allowing for its identification. For quantification, a calibration curve would be constructed by analyzing a series of standards of known concentrations. The peak area of the compound in a sample can then be used to determine its concentration by interpolation from the calibration curve.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS can be invaluable for the analysis of any volatile impurities or byproducts that may be present in a sample. It can also be used to analyze the products of degradation or side reactions that might occur during its synthesis or storage.

In GC-MS, the sample is vaporized and separated in a gas chromatograph based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification. This technique is particularly useful for detecting and identifying low-molecular-weight impurities that might not be easily detected by LC-MS.

Patent Landscape and Innovation Trends in 4,6 Dichloro 2 Isopropoxypyrimidine Chemistry

Analysis of Patented Synthetic Routes and Intermediate Uses

While patents specifically detailing the synthesis of 4,6-dichloro-2-isopropoxypyrimidine are not widespread, the patent literature for analogous 4,6-dichloropyrimidine (B16783) derivatives provides significant insight into its potential synthetic pathways and applications as a chemical intermediate. A primary application of these derivatives is in the synthesis of high-value active pharmaceutical ingredients (APIs).

For instance, various patents describe the use of 4,6-dichloropyrimidine scaffolds in the preparation of blockbuster drugs like Bosentan and Macitentan . The synthesis of Bosentan, an endothelin receptor antagonist, often involves the coupling of a substituted 4,6-dichloropyrimidine with a sulfonamide derivative. nih.govnih.gov Similarly, the preparation of Macitentan, another endothelin receptor antagonist, utilizes 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) as a key intermediate. tandfonline.comgoogle.comtandfonline.com

The synthesis of the antiplatelet agent Ticagrelor also relies on a related intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. google.comnih.govresearchgate.netnih.gov The patented synthetic routes for these compounds highlight the versatility of the 4,6-dichloropyrimidine core in complex molecule assembly. These patents often focus on improving yield, reducing the number of synthetic steps, and developing more environmentally friendly and cost-effective processes suitable for industrial-scale production. nih.govgoogle.com

The general synthetic strategy often involves the initial preparation of a substituted 4,6-dihydroxypyrimidine (B14393), followed by chlorination using agents like phosphorus oxychloride to yield the corresponding 4,6-dichloropyrimidine. gabi-journal.net This dichloro-intermediate is then further functionalized through nucleophilic substitution reactions at the chloro-positions. The "2-isopropoxy" group in the target compound of this article would likely be introduced early in the synthesis, for example, by reacting 2,4,6-trichloropyrimidine (B138864) with isopropanol (B130326) in the presence of a base.

Interactive Table: Patented Uses of 4,6-Dichloropyrimidine Intermediates

| API | Intermediate | Therapeutic Area | Patent Examples |

|---|---|---|---|

| Bosentan | 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine | Pulmonary Arterial Hypertension | WO2010012637A1, US20130296560A1 |

| Macitentan | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pulmonary Arterial Hypertension | WO2017191565A1, CN105272923A |

Global Patenting Trends for Pyrimidine (B1678525) Derivatives as Chemical Intermediates

The global patent landscape for pyrimidine derivatives reflects their immense importance in the pharmaceutical and agrochemical industries. A significant number of patents are filed annually, underscoring the continuous research and development in this area.

Analysis of patent filings for pyrimidine derivatives reveals a concentration of research and development in specific geographical regions. The major patent offices, including the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the China National Intellectual Property Administration (CNIPA), are the primary recipients of these filings.